3-Formylphenyl 3,4-dichlorobenzoate
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Overview
Description
3-Formylphenyl 3,4-dichlorobenzoate is a chemical compound characterized by its unique structure, which includes a formyl group attached to a phenyl ring and a 3,4-dichlorobenzoate moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenyl 3,4-dichlorobenzoate typically involves the reaction of 3,4-dichlorobenzoic acid with formyl chloride in the presence of a suitable catalyst, such as aluminum chloride (AlCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the formyl chloride.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Formylphenyl 3,4-dichlorobenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Formylphenyl 3,4-dichlorobenzoate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3-Formylphenyl 3,4-dichlorobenzoate is similar to other compounds such as 3-Formylphenyl benzoate and 3-Formylphenyl 4-chlorobenzoate. the presence of the two chlorine atoms on the benzene ring in this compound makes it unique in terms of its chemical reactivity and biological activity. The additional chlorine atoms can enhance the compound's stability and modify its interaction with biological targets.
Comparison with Similar Compounds
3-Formylphenyl benzoate
3-Formylphenyl 4-chlorobenzoate
3-Formylphenyl 2,4-dichlorobenzoate
Properties
IUPAC Name |
(3-formylphenyl) 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-12-5-4-10(7-13(12)16)14(18)19-11-3-1-2-9(6-11)8-17/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMHFLMSEGCXLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=C(C=C2)Cl)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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